molecular formula C9H12Cl2N2 B2723305 2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride CAS No. 2197054-37-6

2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride

Cat. No. B2723305
CAS RN: 2197054-37-6
M. Wt: 219.11
InChI Key: WFFMYFLTCFAMQQ-UHFFFAOYSA-N
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Description

2,3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride (DHP) is an organic compound that has been used in various scientific research applications due to its unique properties. It is a cyclic compound that is composed of nitrogen, oxygen, and carbon atoms, and has a molecular weight of 391.9 g/mol. DHP is used in a variety of research applications, such as drug design, synthesis, and biochemical and physiological studies.

Scientific Research Applications

Versatile Synthesis Techniques

Research highlights the development of versatile synthetic techniques for constructing complex molecular structures that incorporate spirocyclopropane and pyrrolidine frameworks. For instance, a three-component [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives facilitates the synthesis of dispiro[pyrrolidine-2,3′-oxindole] derivatives under mild conditions, showcasing broad functional-group tolerance and yielding products with high yields and good to excellent diastereoselectivities (Wei et al., 2016). Similarly, the palladium(0)-catalyzed enantioselective functionalization of cyclopropanes to form pyrrolidine-fused γ-lactams represents a complementary approach, emphasizing the scarcity and value of such C-H functionalizations in creating saturated heterocycles (Pedroni & Cramer, 2015).

Structural Insights and Applications

The structural analysis and subsequent applications of these compounds are critical for understanding their potential in pharmaceuticals and materials science. For example, the crystal structure determination of spiro compounds like spiro[cyclohexane-1, 2'-6'-methoxy-1'-(α-chloroacetyl)-1, 2', 3', 4'-tetrahydro-4'-methylquinoline] provides insights into their antibacterial, antiarrhythmic, and antihypertensive activities, among other potential therapeutic applications (Soriano-garcia et al., 2000).

Advanced Building Blocks for Drug Synthesis

The development of advanced building blocks for drug synthesis is a significant area of application. 3-(2-Azidoethyl)oxindoles, for example, serve as precursors for the synthesis of biologically relevant spiro[pyrrolidine-3,3'-oxindoles] through cascade transformations, demonstrating their utility in creating compounds with high cytotoxicity toward tumor cell lines (Akaev et al., 2017).

Catalytic Asymmetry and Enantioselectivity

Catalytic processes that achieve high levels of asymmetry and enantioselectivity in the synthesis of spiro compounds are crucial for the production of optically active pharmaceuticals. Palladium-catalyzed asymmetric formal [3 + 2] cycloadditions of vinyl cyclopropanes with aldimines or ketimines provide an efficient method to obtain pyrrolidine or spiro[pyrrolidin-3,2'-oxindole] derivatives with high yield, excellent enantioselectivity, and diastereoselectivity, underlining the importance of these reactions in synthesizing optically enriched compounds (Huang et al., 2019).

properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-7-8(10-5-1)11-6-9(7)3-4-9;;/h1-2,5H,3-4,6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFMYFLTCFAMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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